For each of these applications, the scientific method is applied . A researcher develops a hypothesis, tests it through various means, and then modifies the hypothesis on the basis of the outcome of the tests and experiments . The modified hypothesis is then retested, further modified, and tested again, until it becomes consistent with observed phenomena and testing outcomes .
The compound (2R,3S,5S)-5-(6-Chloro-9H-purin-9-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol is an organic molecule characterized by its unique structure, which includes a purine base linked to a tetrahydrofuran ring. This compound has a molecular formula of and a molecular weight of approximately 270.67 g/mol. Its chemical structure features a hydroxymethyl group that contributes to its reactivity and potential biological activity . The presence of the chloro substituent on the purine ring enhances its pharmacological properties, making it a subject of interest in medicinal chemistry.
(2R,3S,5S)-5-(6-Chloro-9H-purin-9-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol exhibits significant biological activity due to its structural similarity to nucleotides. It is studied for potential interactions with nucleic acids and proteins, which may influence DNA and RNA processes. Its unique structure allows it to act as a substrate or inhibitor in various enzymatic reactions, potentially impacting cellular signaling pathways and metabolic processes.
The synthesis of this compound typically involves multiple steps:
This compound has various applications across multiple fields:
Interaction studies indicate that (2R,3S,5S)-5-(6-Chloro-9H-purin-9-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol can bind to various molecular targets such as enzymes and receptors involved in cellular signaling. These interactions may lead to alterations in enzyme activity or gene expression, shedding light on its potential roles in therapeutic interventions .
Several compounds share structural similarities with (2R,3S,5S)-5-(6-Chloro-9H-purin-9-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol:
Compound Name | Molecular Formula | Key Features |
---|---|---|
(2R,3S,5R)-5-(6-Chloro-9H-purin-9-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol | Different stereochemistry at the 5 position | |
(2R,3S,5S)-5-(2-Amino-6-chloro-9H-purin-9-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol | Contains an amino group instead of a chloro group | |
(2R,3S,5S)-5-(6-Chloro-9H-purin-9-yl)-2-(methoxymethyl)tetrahydrofuran-3-ol | Features a methoxymethyl group instead of hydroxymethyl |
These compounds illustrate variations in functional groups and stereochemistry that can influence their biological activity and chemical properties. The unique combination of features in (2R,3S,5S)-5-(6-Chloro-9H-purin-9-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol distinguishes it from these similar molecules while providing insights into structure-function relationships in medicinal chemistry .
Acute Toxic;Irritant